molecular formula C8H3ClN2S B2388003 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile CAS No. 1360959-30-3

7-Chlorothieno[2,3-c]pyridine-4-carbonitrile

Cat. No.: B2388003
CAS No.: 1360959-30-3
M. Wt: 194.64
InChI Key: ZTVKHPONGLHUJD-UHFFFAOYSA-N
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Description

7-Chlorothieno[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C8H3ClN2S. It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a chlorine atom at the 7th position and a cyano group at the 4th position.

Scientific Research Applications

7-Chlorothieno[2,3-c]pyridine-4-carbonitrile has several scientific research applications:

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloropyridine with thioacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chlorothieno[2,3-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano group and the heterocyclic structure can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chlorothieno[2,3-c]pyridine-4-carbonitrile is unique due to its specific substitution pattern and the presence of both a chlorine atom and a cyano group.

Properties

IUPAC Name

7-chlorothieno[2,3-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2S/c9-8-7-6(1-2-12-7)5(3-10)4-11-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVKHPONGLHUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=CN=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360959-30-3
Record name 7-chlorothieno[2,3-c]pyridine-4-carbonitrile
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